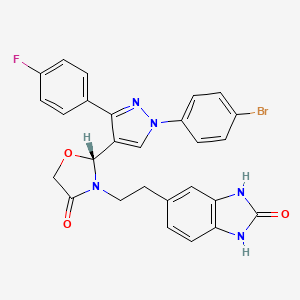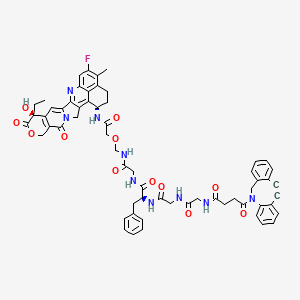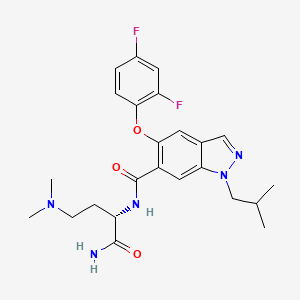
Emprumapimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emprumapimod is a potent, orally active, and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). It was primarily investigated for its potential therapeutic applications in treating dilated cardiomyopathy and acute inflammatory pain . This compound’s chemical formula is C₂₄H₂₉F₂N₅O₃, and it has a molecular weight of 473.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emprumapimod involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the following steps:
- Formation of the indazole core.
- Introduction of the difluorophenoxy group.
- Coupling with the butanamide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
- Use of high-purity reagents.
- Optimization of reaction conditions such as temperature, solvent, and reaction time.
- Implementation of purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Emprumapimod undergoes various chemical reactions, including:
Oxidation: Potential oxidation of the indazole core.
Reduction: Reduction reactions involving the nitro groups.
Substitution: Substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Emprumapimod has garnered significant interest within the medical and scientific communities for its potential therapeutic applications . Its primary applications include:
Chemistry: Used as a research tool to study the inhibition of p38α MAPK.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation and immune responses.
Industry: Potential applications in the development of new therapeutic agents targeting inflammatory and autoimmune diseases.
Mechanism of Action
Emprumapimod functions by inhibiting the activity of p38α mitogen-activated protein kinase (MAPK) . This enzyme plays a pivotal role in cell signaling related to inflammation and immune responses. By blocking p38α MAPK, this compound reduces the overproduction of pro-inflammatory cytokines and other mediators that contribute to disease pathology . This targeted approach addresses both the symptoms and the underlying mechanisms driving the disease.
Similar Compounds:
SB203580: Another p38 MAPK inhibitor with similar applications in inflammation and immune response research.
VX-702: A selective inhibitor of p38 MAPK, investigated for its potential in treating inflammatory diseases.
Losmapimod: A p38 MAPK inhibitor studied for its effects on chronic obstructive pulmonary disease and other inflammatory conditions.
Uniqueness of this compound: this compound stands out due to its high selectivity and potency as a p38α MAPK inhibitor . Its oral bioavailability and favorable safety profile make it a promising candidate for therapeutic applications, particularly in conditions where traditional anti-inflammatory drugs may not be as effective or might have undesirable side effects .
Properties
| 765914-60-1 | |
Molecular Formula |
C24H29F2N5O3 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-2-yl]-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide |
InChI |
InChI=1S/C24H29F2N5O3/c1-14(2)13-31-20-11-17(24(33)29-19(23(27)32)7-8-30(3)4)22(9-15(20)12-28-31)34-21-6-5-16(25)10-18(21)26/h5-6,9-12,14,19H,7-8,13H2,1-4H3,(H2,27,32)(H,29,33)/t19-/m0/s1 |
InChI Key |
JOOOJNJPZINWHM-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)N[C@@H](CCN(C)C)C(=O)N |
Canonical SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NC(CCN(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


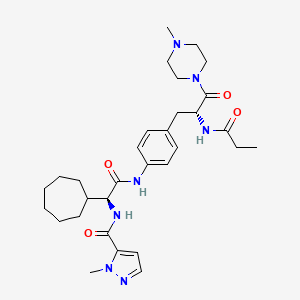
![[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)

![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
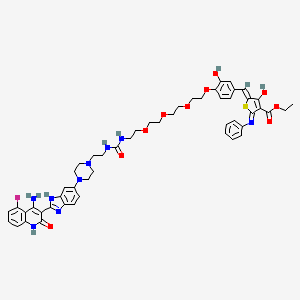
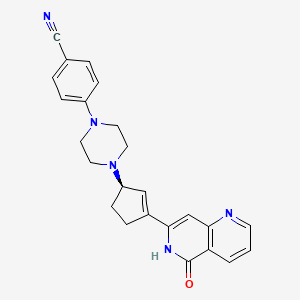
![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)
![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)

![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
